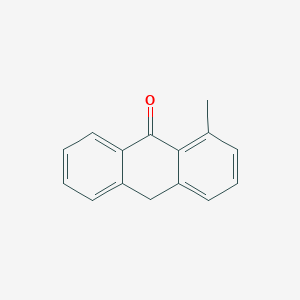

1-Methylanthracen-9(10H)-one

Description

Structure

3D Structure

Properties

CAS No. |

103768-79-2 |

|---|---|

Molecular Formula |

C15H12O |

Molecular Weight |

208.25 g/mol |

IUPAC Name |

1-methyl-10H-anthracen-9-one |

InChI |

InChI=1S/C15H12O/c1-10-5-4-7-12-9-11-6-2-3-8-13(11)15(16)14(10)12/h2-8H,9H2,1H3 |

InChI Key |

XSFPJYHPSAVIOC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)CC3=CC=CC=C3C2=O |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 1 Methylanthracen 9 10h One Analogues

Fundamental Reaction Pathways and Transformations

The reactivity of 1-Methylanthracen-9(10H)-one analogues, particularly 9-substituted anthracenes, is governed by the aromatic core's propensity to engage in reactions that disrupt and then restore aromaticity. A fundamental transformation for compounds like 9-methylanthracene (B110197) is the deprotonation of the methyl group. This can be achieved under mild conditions, for example, using an organolithium reagent, to selectively deprotonate the methyl group and activate it for subsequent reactions with various electrophiles rsc.org. This pathway opens up avenues for synthesizing more complex chromophores and sensor compounds by functionalizing the methyl bridge rsc.org.

Oxidation represents another critical reaction pathway. The oxidation of 9-methylanthracene can proceed via an electron-transfer mechanism, leading to the formation of a radical cation as a key intermediate acs.org. The fate of this intermediate dictates the final product distribution, which can include products of proton loss from the methyl group or nucleophilic addition to the anthracene (B1667546) ring system acs.org.

Cycloaddition Reactions, including Diels-Alder Processes

Anthracene and its derivatives are well-known dienes in [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction. researchgate.net These reactions typically occur across the central 9 and 10 positions, as this pathway results in a product with two isolated, stabilized benzene (B151609) rings. researchgate.netmnstate.edu However, the reactivity and selectivity of these reactions are significantly influenced by substituents on the anthracene core. orientjchem.orgresearchgate.net For instance, 9-methylanthracene readily undergoes cycloaddition with various dienophiles. researchgate.net The reaction is not limited to [4+2] cycloadditions; under photochemical conditions, 9-methylanthracene can also undergo [4π+4π] cycloaddition to form dimers. rub.de

The table below summarizes the outcomes of Diels-Alder reactions between 9-substituted anthracenes and various dienophiles.

| Diene | Dienophile | Key Findings |

| 9-Anthraldehyde | Maleic Anhydride (B1165640) | Predominantly forms the ortho regioisomer. orientjchem.org |

| 9-Methylanthracene | Tetranitroethylene | Yields 9-methyl-11,11,12,12-tetranitro-9,10-dihydro-9,10-ethanoanthracene. orientjchem.org |

| 9-Chloroanthracene | 2-Acetamidoacrylate | Generates a 4:1 mixture of meta and ortho isomers in toluene. orientjchem.org |

| Anthracene | Unsymmetrical 1,4-dithiin | Proceeds regioselectively in the solid state. researchgate.net |

Regioselectivity Studies in Substituted Anthracene Cycloadditions

The regioselectivity of the Diels-Alder reaction with unsymmetrical dienes and dienophiles is a critical aspect of its synthetic utility. With 9-substituted anthracenes, the reaction can potentially yield different regioisomers. Anthracenes typically undergo [4+2]-cycloadditions at their central 9,10-positions due to both thermodynamic and kinetic factors, including the preservation of aromatic stabilization energy and the largest orbital coefficients of the Highest Occupied Molecular Orbital (HOMO) at these positions. researchgate.net

However, this inherent selectivity can be challenged and even reversed. Studies have shown that introducing sterically bulky substituents on both the anthracene derivative and the dienophile can force a shift toward 1,4-addition, which involves one of the terminal rings. rsc.org This approach has been successful in synthesizing anti-1,4-adducts, a result not typically achievable. rsc.org Theoretical studies using Density Functional Theory (DFT) have also been employed to understand and predict the regioselectivity in reactions such as the one between 1,8-dichloroanthracene and acrolein, where the formation of the anti product is favored. nih.gov The choice of solvent can also play a role, with polar solvents known to increase the reaction rate for certain Diels-Alder reactions. orientjchem.org

Solid-State Diels-Alder Reactions

Performing reactions in the solid state offers unique advantages, including potential for high yields, reduced solvent waste, and different selectivity compared to solution-phase reactions. The Diels-Alder reaction of anthracene with an unsymmetrical 1,4-dithiin has been shown to proceed regioselectively in the solid state, yielding an adduct in almost quantitative yield. researchgate.net This high selectivity is attributed to the prearrangement of reactants in a charge-transfer complex crystal. researchgate.net

Furthermore, the photochemical [4π+4π] cycloaddition of 9-methylanthracene demonstrates the influence of the reaction medium. In the solid state, the photodimerization leads to the formation of only one dimer, the head-to-tail (trans) isomer, due to the antiparallel arrangement of molecules in the crystal lattice. rub.de In contrast, when the reaction is carried out in solution, both head-to-head (cis) and head-to-tail (trans) isomers are observed. rub.de A combination of mechanochemistry and photochemistry, using translucent milling vessels, has been explored as an alternative synthesis strategy for this cycloaddition. rub.de

Oxidation and Reduction Mechanisms

The oxidation of 9-methylanthracene by reagents such as peroxydisulfate proceeds through an initial electron-transfer step to form the 9-methylanthracene radical cation. acs.org The subsequent reactions of this highly reactive intermediate determine the final product distribution. Similarly, the metabolism of related compounds like 9,10-dimethylanthracene involves oxidation steps, leading to the formation of various hydroxylated and dihydrodiol metabolites. nih.gov

Radical Cation Formation and Subsequent Reactions

The formation of the 9-methylanthracene radical cation is a key step in its oxidative and photo-oxidative chemistry. acs.org This species is a very strong acid and can undergo competing reactions. acs.org One major pathway is the loss of a proton from the methyl group, which yields the 9-anthrylmethyl radical. acs.orgacs.org This radical can then engage in further reactions, leading to the formation of various dimeric and monomeric products. acs.orgacs.org

Alternatively, the radical cation can be attacked by nucleophiles present in the reaction medium. The competition between proton loss and nucleophilic addition is a central feature of the radical cation's reactivity. acs.org The electronic spectrum of the argon-tagged 9-methylanthracenium radical cation has been reported, providing insight into its electronic structure. aip.org At high visible-photon energies, the radical cation is observed to dissociate through the loss of either CH₂ or CH₃. aip.org

Photoinduced Electron Transfer (PET) Processes

Photoinduced electron transfer (PET) is a fundamental process in the photochemistry of 9-methylanthracene and its analogues. Upon photoexcitation, 9-methylanthracene can act as either an electron donor or an acceptor, depending on the reaction partner. In the presence of the 1-ethyl-3-methylimidazolium ion (EMI⁺), the excited state of 9-methylanthracene (9-MeAn*¹) can transfer an electron to EMI⁺, forming the radical cation of 9-methylanthracene (9-MeAn⁺•) and an EMI radical (EMI•). acs.orgacs.org

Interestingly, the EMI• radical can then transfer an electron back to a ground-state 9-methylanthracene molecule, generating the radical anion (9-MeAn⁻•). acs.org This system demonstrates the dual role of the substrate, acting as both an electron donor and acceptor at different stages of the reaction, leading to a variety of dimeric and monomeric products. acs.orgacs.org PET can also occur with aromatic amines like N,N-Dimethylaniline and N,N-Diethylaniline acting as electron donors, quenching the fluorescence of excited 9-methylanthracene. This process has been studied in both homogeneous solutions and micellar environments, with the electron transfer being less efficient in the micellar media.

Photoenolization Mechanisms in Related Anthracenone (B14071504) Systems

The photoenolization of ortho-alkyl aryl ketones is a well-documented photochemical process that proceeds via the intramolecular abstraction of a hydrogen atom from the ortho-substituent by the excited carbonyl oxygen. In systems analogous to this compound, such as o-methylanthrone, this reaction occurs from the triplet excited state.

The mechanism is initiated by the absorption of light, which promotes the anthracenone to an excited singlet state. This is followed by efficient intersystem crossing to the triplet state. The nature of the lowest triplet state, whether it is of n,π* or π,π* character, is crucial in determining the reactivity and is highly dependent on the solvent polarity. In nonpolar solvents, the n,π* triplet state is typically lower in energy and is highly reactive towards hydrogen abstraction. In contrast, polar solvents can stabilize the π,π* triplet state, rendering it less reactive.

Studies on 1,4-dimethylanthrone have provided evidence for the involvement of quantum-mechanical tunneling in the hydrogen transfer step, particularly at low temperatures. This phenomenon allows the hydrogen atom to transfer to the carbonyl oxygen even when the molecule does not possess sufficient thermal energy to overcome the activation barrier. The reaction proceeds through a biradical intermediate, which subsequently collapses to form the corresponding photoenol, an unstable o-quinodimethane species that eventually reverts to the starting ketone.

The transient nature of these intermediates has been investigated using techniques such as laser flash photolysis, which allows for the detection and characterization of the short-lived triplet states and photoenols.

Table 1: Influence of Solvent on the Triplet State Character and Reactivity of Anthracenone Analogues

| Solvent | Predominant Triplet State | Reactivity towards H-abstraction |

| Methylcyclohexane | n,π | High |

| Ethanol | π,π | Low |

| 2,2,2-Trifluoroethanol | π,π* | Very Low |

Nucleophilic and Electrophilic Substitution Reactivity

The aromatic rings of anthracenone systems can potentially undergo both nucleophilic and electrophilic substitution reactions. However, the reactivity and regioselectivity are governed by the electronic properties of the anthracenone core.

Nucleophilic Substitution:

Nucleophilic aromatic substitution (SNAr) on aryl halides and related compounds typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction.

The anthracenone ring system itself, without additional activating substituents, is generally considered to be electron-rich and therefore not susceptible to nucleophilic attack. The carbonyl group does confer some electron-withdrawing character, but this is often insufficient to activate the ring for SNAr reactions under standard conditions. For nucleophilic substitution to occur on a this compound analogue, it would likely require the presence of a good leaving group (such as a halide) on the aromatic ring and the introduction of potent electron-withdrawing groups (e.g., nitro groups) at appropriate positions to sufficiently decrease the electron density of the aromatic system.

Electrophilic Substitution:

In contrast to nucleophilic substitution, the electron-rich nature of the anthracene core makes it susceptible to electrophilic aromatic substitution (EAS). The regioselectivity of these reactions is determined by the positions that can best stabilize the positive charge of the intermediate carbocation, often referred to as a Wheland intermediate or an arenium ion.

For anthracene and its derivatives, electrophilic attack occurs preferentially at the C9 and C10 positions of the central ring. This is because the positive charge in the resulting intermediate can be delocalized over the two external, intact benzene rings, which provides greater stabilization compared to attack at other positions. The methyl group at the C1 position in this compound is an activating group and would further enhance the reactivity of the aromatic system towards electrophiles. However, the primary directing effect would still favor substitution at the most activated positions of the anthracene nucleus.

Common electrophilic substitution reactions include halogenation, nitration, and Friedel-Crafts alkylation and acylation. The specific conditions for these reactions on an anthracenone substrate would need to be carefully selected to achieve the desired substitution pattern and avoid potential side reactions.

Table 2: General Reactivity of Anthracenone Analogues in Substitution Reactions

| Reaction Type | Reactivity of Unactivated Anthracenone Ring | Requirements for Reaction | Preferred Position of Attack |

| Nucleophilic Aromatic Substitution | Low | Strong electron-withdrawing groups and a good leaving group | Ortho/para to activating group |

| Electrophilic Aromatic Substitution | High | Electrophile and often a Lewis acid catalyst | C9 and C10 |

Therefore, it is not possible to provide an article with the requested detailed spectroscopic data and structural elucidation for this compound that would be scientifically accurate and adhere to the strict outline provided. The spectroscopic characteristics (IR, NMR, Mass Spectrometry, and UV-Visible) of this compound would differ significantly from those of the methylanthracenes due to these structural differences.

To fulfill the user's request, access to proprietary research data or a dedicated laboratory analysis of this compound would be required. Without such data, any attempt to populate the requested article sections would be speculative and would not meet the required standards of scientific accuracy.

Advanced Spectroscopic and Structural Elucidation of 1 Methylanthracen 9 10h One

Electronic Absorption and Emission Spectroscopy

Fluorescence and Phosphorescence Properties

A thorough literature search did not yield specific studies on the fluorescence and phosphorescence characteristics of 1-Methylanthracen-9(10H)-one. Data such as quantum yields, emission and excitation wavelengths, and phosphorescence lifetimes for this particular compound are not documented in the reviewed sources.

X-ray Diffraction Analysis for Solid-State Structures

No published X-ray crystallographic data for this compound was found. Consequently, information regarding its crystal system, space group, unit cell dimensions, and other solid-state structural parameters is not available.

Theoretical and Computational Chemistry Approaches to 1 Methylanthracen 9 10h One

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational efficiency. It is widely employed to determine the optimized molecular geometry, vibrational frequencies, and electronic properties of organic molecules, including anthracene (B1667546) derivatives. acs.orgresearchgate.net For 1-Methylanthracen-9(10H)-one, DFT calculations, typically using functionals like B3LYP with a basis set such as 6-311++G(d,p), can predict key structural parameters like bond lengths and angles. researchgate.net These calculations provide the foundational data for more advanced analyses of the molecule's behavior. researchgate.net

Frontier Molecular Orbital (FMO) analysis is crucial for understanding the chemical reactivity and electronic transitions of a molecule. chalcogen.ro The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity. chalcogen.ro

Table 1: Illustrative Frontier Molecular Orbital Properties for this compound

| Parameter | Energy (eV) |

| EHOMO | -6.25 |

| ELUMO | -1.98 |

| Energy Gap (ΔE) | 4.27 |

Note: The values presented are hypothetical and serve to illustrate typical results from DFT calculations.

Table 2: Illustrative NBO Analysis of Key Donor-Acceptor Interactions

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(1) O(11) | π(C(9)-C(9a)) | 15.2 |

| π(C(1)-C(2)) | π(C(3)-C(4)) | 20.5 |

| σ(C(10)-H) | σ*(C(1)-C(9a)) | 2.8 |

Note: This table presents hypothetical stabilization energies (E(2)) for plausible interactions within the molecule to demonstrate the output of an NBO analysis. LP denotes a lone pair.

A Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. wolfram.com The map displays the electrostatic potential on the electron density surface. preprints.org Regions of negative potential, typically colored red, are electron-rich and are targets for electrophiles. Conversely, regions of positive potential, colored blue, are electron-poor and are susceptible to nucleophilic attack. wolfram.com For this compound, the MEP map would show a significant region of negative potential around the carbonyl oxygen atom, identifying it as a primary site for electrophilic interaction, while the aromatic protons would exhibit a positive potential.

Semi-Empirical Molecular Orbital Methods (e.g., AM1, PM3, MNDO) for Conformational and Reactivity Studies

Semi-empirical methods offer a computationally less demanding alternative to ab initio methods like DFT, making them suitable for studying larger molecules and performing extensive conformational searches. mpg.denih.gov These methods, which include AM1 (Austin Model 1), PM3 (Parametric Method 3), and MNDO (Modified Neglect of Diatomic Overlap), are derived from the Hartree-Fock formalism but use empirical parameters to simplify calculations. mpg.denih.govbohrium.com While generally less accurate than DFT for energies, they are effective for preliminary conformational analysis and for studying the reactivity of large molecular systems where higher-level theories would be computationally prohibitive. mpg.detau.ac.il

Investigation of Non-Linear Optical (NLO) Properties

Computational methods are used to investigate the non-linear optical (NLO) properties of molecules by calculating parameters such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). chalcogen.roresearchgate.net Molecules with significant intramolecular charge transfer, often suggested by a small HOMO-LUMO gap and specific donor-acceptor groups, tend to exhibit larger NLO responses. researchgate.netresearchgate.net For this compound, theoretical calculations could predict its potential as an NLO material by quantifying these properties, providing a basis for its consideration in optoelectronic applications. dergipark.org.tr

Table 3: Illustrative Calculated NLO Properties

| Parameter | Calculated Value |

| Dipole Moment (μ) | 3.5 D |

| Mean Polarizability (α) | 25.8 x 10-24 esu |

| First Hyperpolarizability (β) | 12.1 x 10-30 esu |

Note: The values presented are hypothetical and illustrative of typical computational outputs for an aromatic ketone.

Computational Modeling of Reaction Mechanisms and Transition States

The study of reaction mechanisms at a molecular level is greatly aided by computational modeling. Methods like DFT can be used to map the potential energy surface of a reaction, identifying the structures of reactants, products, and, crucially, the transition states. mit.edunih.gov The transition state represents the energy maximum along the reaction coordinate, and its energy determines the activation energy of the reaction. mit.edu For reactions involving this compound, such as oxidation, reduction, or cycloaddition, computational modeling can elucidate the step-by-step mechanism and predict the reaction's feasibility and kinetics. nih.govacs.org

Studies on Molecular Stability and Dissociation Pathways

Theoretical chemistry provides insights into the stability of molecules and the potential pathways through which they might dissociate. Molecular stability can be assessed using indicators like the HOMO-LUMO gap and NBO stabilization energies. researchgate.net Furthermore, computational models can explore various dissociation pathways, for instance, by simulating conditions like pyrolysis. umich.edu For this compound, studies could model the homolytic cleavage of the methyl group or the fragmentation of the tricyclic core under high-energy conditions. By calculating the energies associated with these bond-breaking processes, the most likely dissociation pathways can be identified. umich.edu

Advanced Analytical Methodologies for Detection and Quantification in Research Contexts

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the separation and quantification of non-volatile and thermally labile compounds like 1-Methylanthracen-9(10H)-one. The versatility of HPLC is enhanced by the availability of various detection modes, each offering distinct advantages in terms of sensitivity and selectivity.

UV-Vis Detection in Chromatographic Systems

UV-Vis detection is a widely adopted technique in HPLC for the analysis of chromophoric compounds such as PAHs and their derivatives. A common approach for the analysis of PAHs involves using HPLC with UV detection at a wavelength of 254 nm, where these compounds generally exhibit strong absorbance. For enhanced sensitivity and selectivity, wavelength programming can be employed, allowing for the selection of optimal absorbance maxima for the target analyte while minimizing interference from matrix components. While a specific HPLC-UV method for this compound is not extensively documented, methods for related anthracene (B1667546) derivatives often utilize reversed-phase columns (e.g., C18) with mobile phases consisting of acetonitrile (B52724) and water mixtures. Dynamic changes in the absorption wavelength during analysis, for instance between 254 nm and 365 nm, have been successfully used for the determination of various anthracene derivatives.

Table 1: Illustrative HPLC-UV Parameters for Analysis of Anthracene Derivatives

| Parameter | Typical Value/Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water Gradient |

| Detection Wavelength | 254 nm (primary), with potential for wavelength programming |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10-20 µL |

Fluorescence Detection in Chromatographic Systems

Fluorescence detection offers superior sensitivity and selectivity compared to UV-Vis detection for compounds that exhibit natural fluorescence. Many PAHs and their derivatives are fluorescent, making this a powerful analytical tool. For the closely related isomer, 9-methylanthracene (B110197), the fluorescence excitation and emission maxima are reported to be around 366 nm and 413 nm, respectively. illinois.edu It is anticipated that this compound would exhibit similar, though not identical, spectral characteristics. The use of a fluorescence detector in series with a UV detector can provide comprehensive data, with the UV detector offering a broad response and the fluorescence detector providing high sensitivity and selectivity for the target analyte.

Table 2: Estimated Fluorescence Properties for Anthracene Derivatives

| Compound | Excitation Maximum (nm) | Emission Maximum (nm) |

|---|---|---|

| 9-Methylanthracene (related isomer) | 366 | 413 |

| This compound (estimated) | ~360-370 | ~410-420 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis and Metabolite Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For a ketone like this compound, direct analysis by GC-MS may be challenging due to its polarity and potential for thermal degradation. Therefore, derivatization is often employed to improve its volatility and chromatographic behavior.

Derivatization Strategies for Enhanced Analytical Sensitivity and Selectivity

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. For ketones like this compound, derivatization is particularly useful for GC-MS analysis to increase volatility and thermal stability.

One common derivatization reagent for aldehydes and ketones is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). PFBHA reacts with the keto group to form a stable oxime derivative that is more volatile and highly responsive to electron capture detection (ECD) or negative chemical ionization (NCI) mass spectrometry, leading to significantly enhanced sensitivity. This derivatization can be performed prior to GC-MS analysis to enable trace-level detection.

Another widely used strategy for the derivatization of ketones is a two-step process involving oximation followed by silylation. The initial reaction with an oximation reagent, such as hydroxylamine (B1172632) hydrochloride or methoxyamine hydrochloride, converts the keto group into an oxime. This is then followed by a reaction with a silylating agent, like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to replace active hydrogens with trimethylsilyl (B98337) (TMS) groups. This dual derivatization significantly increases the volatility and thermal stability of the analyte, making it highly suitable for GC-MS analysis.

Table 3: Common Derivatization Reagents for Ketones

| Reagent | Reaction | Analytical Advantage |

|---|---|---|

| O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) | Forms PFB-oxime derivative | Increases volatility and sensitivity for GC-ECD/NCI-MS |

| Hydroxylamine/Methoxyamine followed by BSTFA/MSTFA | Forms oxime-TMS derivative | Increases volatility and thermal stability for GC-MS |

Development of Novel Sensor Platforms for Chemical Analysis

The development of novel sensor platforms offers the potential for rapid, on-site, and cost-effective analysis of chemical compounds, including this compound. Research in this area is focused on creating sensors with high sensitivity and selectivity.

Electrochemical sensors are a promising avenue for the detection of PAHs and their derivatives. These sensors operate by measuring the change in an electrical signal (e.g., current, potential) upon the interaction of the analyte with a modified electrode surface. While specific electrochemical sensors for this compound have not been reported, the general principles are applicable. The ketone group and the aromatic system of the molecule could be electrochemically active, allowing for direct or indirect detection.

Colorimetric sensors represent another emerging technology. These sensors rely on a visible color change upon interaction with the target analyte. For ketones, colorimetric sensor arrays have been designed based on the reaction of the carbonyl group with specific reagents, such as aniline (B41778) and phenylhydrazine (B124118) dyes, leading to the formation of colored products. illinois.edunih.gov Such an array could potentially be developed to produce a unique "fingerprint" for this compound, allowing for its identification and quantification.

Design, Synthesis, and Evaluation of 1 Methylanthracen 9 10h One Derivatives and Analogues

Systematic Modification of the Anthracenone (B14071504) Scaffold for Targeted Research Goals

The systematic modification of the 1-Methylanthracen-9(10H)-one scaffold is a foundational strategy for developing novel compounds with tailored functionalities. This process involves the controlled introduction or alteration of functional groups at specific positions on the anthracene (B1667546) ring system. The goals of these modifications are diverse, ranging from creating photoresponsive materials to developing new therapeutic agents.

One major area of research involves the design of functionalized anthracenes for applications in materials science, such as photoresponsive polymers and crystals. By introducing photoisomerizable units, researchers can create materials that exhibit light-induced mechanical motion. escholarship.org For instance, anthracene derivatives have been designed to undergo rapid, reversible rolling and unrolling into microcylinders upon irradiation with visible light, demonstrating a pathway to optically triggered microstructures. escholarship.org

In the context of medicinal chemistry, the anthracene scaffold is modified to enhance biological activity. For example, derivatives of the closely related anthracene-9,10-dione have been synthesized and evaluated as neuroprotective and antidepressant agents. researchgate.netimpactfactor.org By introducing various amino and carboxamide groups, researchers aim to create molecules that can effectively inhibit enzymes like monoamine oxidase (MAO), which are implicated in neurological disorders. researchgate.netimpactfactor.org The synthesis of a series of amino-anthracene-9,10-dione derivatives has shown that specific substitution patterns can lead to potent and selective inhibition of MAO-A or MAO-B, highlighting the importance of systematic modification for achieving therapeutic goals. researchgate.net These studies provide a clear blueprint for how the this compound structure could be similarly functionalized to explore new biological activities.

Exploration of Substituent Effects on Reactivity and Photophysical Properties

The electronic and steric nature of substituents added to the anthracenone core profoundly influences its reactivity and photophysical properties. The chemical structure and position of these groups alter the electron balance within the aromatic system, which in turn dictates how the molecule interacts with light and other chemical species. rsc.org

Studies on 9-substituted anthracene derivatives have shown that the electronic effects of substituents can be correlated with the molecule's photochemical behavior. rsc.org Electron-withdrawing groups, for instance, tend to cause red shifts (a shift to longer wavelengths) in the maximum absorption wavelength (λmax) for processes like photodimerization. rsc.org Conversely, both strong electron-donating and electron-withdrawing groups can accelerate thermal dissociation kinetics, thereby lowering the thermal stability of the corresponding photodimers. rsc.org

The photophysical properties, such as UV/Vis absorption and fluorescence, are also highly sensitive to substitution. Research on 9,10-disubstituted anthracenes demonstrated that while aromatic substituents like phenyl and thiophene (B33073) groups only cause minor shifts in the absorption spectra, they can significantly impact fluorescence. rsc.org Thiophene substituents, in particular, were found to dramatically decrease the fluorescence quantum yield from near unity to less than 10%. rsc.org This quenching effect is critical in the design of molecules for applications like OLEDs or photon upconversion, where high fluorescence efficiency is often desired. rsc.org

The following table summarizes the photophysical properties of several 9,10-disubstituted anthracene derivatives, illustrating the impact of different substituents.

| Compound | Substituents (R1, R2) | Absorption λmax (nm) | Emission λmax (nm) | Fluorescence Quantum Yield (ΦF) |

| 1 | Phenyl, Phenyl | 377 | 420 | 0.90 |

| 2 | 4-(Trifluoromethyl)phenyl, Phenyl | 378 | 420 | 0.95 |

| 3 | 4-Cyanophenyl, Phenyl | 379 | 423 | 0.91 |

| 4 | 4-Pyridyl, Phenyl | 380 | 425 | 0.93 |

| 5 | 2-Thienyl, 2-Thienyl | 394 | 451 | 0.08 |

| 6 | 5-Bromo-2-thienyl, 5-Bromo-2-thienyl | 400 | 461 | 0.01 |

This table is based on data presented in studies of 9,10-disubstituted anthracene annihilators and is illustrative of substituent effects on the general anthracene scaffold. rsc.org

Rational Design of Functionalized Anthracene and Anthrone (B1665570) Derivatives

Rational design is a goal-oriented approach where chemical intuition and computational modeling are used to predict how specific structural modifications will influence a molecule's properties. This strategy is employed to create functionalized anthracene and anthrone derivatives with predefined characteristics.

An example of rational design is the development of new photocatalysts. By understanding the electrochemical properties of a scaffold, scientists can introduce substituents that tune the redox potentials of the ground and excited states. researchgate.net For instance, the introduction of a carbonyl group at a specific position on a porphyrin ring (a different aromatic system) was shown to significantly increase the ease of its monoelectronic reduction, a key property for photoredox catalysis. researchgate.net A similar design philosophy can be applied to the this compound framework, where the introduction of electron-withdrawing or -donating groups could be used to precisely control its redox properties for catalytic applications.

In the field of supramolecular chemistry, anthracene panels are incorporated into larger structures like molecular cages. researchgate.net The rational design of these cages allows for post-assembly modification, where the reactivity of the anthracene units is exploited to alter the cage's properties after it has been formed. For example, an anthracene-edged tetrahedral cage was designed to undergo a Diels-Alder reaction, which in turn changed its cavity size and binding properties, enabling it to encapsulate guest molecules like fullerene C60 that the original cage could not. researchgate.net This demonstrates a sophisticated level of design where the inherent reactivity of the anthracene unit is a key functional component of a larger system.

Structure-Reactivity Relationship Studies in Novel Analogues

Understanding the relationship between a molecule's three-dimensional structure and its chemical reactivity is paramount for developing novel compounds. In the context of this compound analogues, this involves synthesizing a series of related compounds and systematically evaluating how changes in their structure affect their chemical behavior.

Steric effects, which arise from the spatial arrangement of atoms, can play a decisive role in reaction outcomes. In the synthesis of peri-substituted 10-aryl-9-aminoanthracenes, the steric interactions between methyl groups and other substituents on the tricyclic ring were found to control the regioselectivity of the reaction. arkat-usa.org Molecular modeling revealed that certain isomers were favored because they resulted in a less sterically hindered and more resonance-stabilized structure. arkat-usa.org This highlights how even small changes to the substitution pattern can dictate the final product by influencing the stability of reaction intermediates and transition states.

Furthermore, the ability of a molecule to form intramolecular hydrogen bonds can dramatically alter its photoreactivity. Studies on 1-methyl-9,10-anthraquinone derivatives, which are structurally similar to the anthracenone core, investigated their potential in the Photoenol Diels-Alder (PEDA) reaction. semanticscholar.org It was observed that the reaction's success was enhanced by factors such as increased electron density and the geometry of a key biradical intermediate. The ability to form an intramolecular hydrogen bond in this intermediate was crucial for promoting the desired intermolecular reaction and preventing reversion to the starting material. semanticscholar.org Analogues lacking this capability, such as 1-methyl-9,10-anthraquinone itself, served as negative controls, reinforcing the direct link between a specific structural feature and the observed chemical reactivity. semanticscholar.org

Advanced Research Applications of 1 Methylanthracen 9 10h One in Organic Chemistry and Materials Science

Intermediate in Complex Organic Synthesis

The strategic placement of functional groups on the rigid anthracene (B1667546) framework renders 1-Methylanthracen-9(10H)-one a valuable intermediate in multi-step organic synthesis. The reactivity of the ketone and the potential for functionalization of the aromatic rings and the methyl group allow chemists to use it as a foundational piece for constructing more elaborate molecular structures. It is often employed as a key intermediate in various chemical reactions to produce a diverse array of organic compounds. lookchem.com

Polycyclic aromatic hydrocarbons are a significant class of compounds studied for their unique electronic properties and are often formed through the incomplete combustion of organic materials. wikipedia.orgca.gov In synthetic chemistry, derivatives of anthracene are fundamental starting points for the rational construction of larger, more complex PAHs. The growth of higher PAHs can involve mechanisms starting from functionalized anthracene molecules. acs.org

This compound can serve as a precursor for such syntheses. The ketone functional group offers a reactive site for nucleophilic additions or condensation reactions, enabling the fusion of additional rings onto the anthracene skeleton. Similarly, the existing rings can be chemically modified to introduce heteroatoms, leading to the synthesis of polycyclic heterocycles, which are crucial motifs in pharmaceuticals and functional materials.

In modern organic synthesis, complex target molecules are often assembled from smaller, well-defined fragments known as building blocks. These building blocks possess reactive functional groups that facilitate their incorporation into a larger structure. Anthracene derivatives are recognized as important building blocks in organic and materials chemistry. smolecule.com

This compound functions as an advanced building block due to its combination of a rigid polycyclic core and reactive sites. smolecule.com Its structure can be strategically integrated into supramolecular assemblies, polymers, and dendrimers. The synthesis of complex molecules, such as natural product analogues or novel pharmaceutical scaffolds, can utilize this compound to introduce the specific steric and electronic properties of the methyl-substituted anthracene core. nasa.govgoogle.com

Table 1: Related Anthracene Derivatives and Their Applications as Building Blocks

| Compound Name | Key Feature(s) | Application Area | Reference(s) |

| 1-Methylanthracene (B1217907) | Methylated Anthracene Core | Synthesis of complex organic molecules, research on PAH metabolism. | smolecule.comnih.gov |

| Anthracene-9,10-dicarbaldehyde | Two Aldehyde Groups | Building block for supramolecular assemblies and materials with specific electronic properties. | |

| 1-methylanthraquinone | Dione Functional Groups | Intermediate in the synthesis of dyes and pharmaceuticals. | lookchem.com |

| 9,10-Dimethylanthracene | Dimethylated Anthracene Core | Frequently used acceptor for singlet oxygen detection. | rsc.org |

Development of Materials with Tailored Optical and Photophysical Properties

The anthracene moiety is inherently fluorescent, a property that makes its derivatives highly valuable for applications in materials science. vt.edu The photophysical properties, such as absorption and emission wavelengths, quantum yield, and fluorescence lifetime, can be precisely tuned by modifying the substituents on the anthracene core. vt.edu The introduction of a methyl group and a carbonyl group in this compound alters the electronic structure of the parent anthracene, thereby modifying its interaction with light. This allows for the rational design of materials with specific luminescent characteristics for advanced applications. vt.edu

The unique photophysical properties of anthracene derivatives make them promising candidates for use in organic electronic devices. smolecule.com Their ability to fluoresce efficiently is exploited in the development of organic light-emitting diodes (OLEDs). smolecule.com By incorporating structures like this compound into polymer backbones or as discrete molecules in an active layer, researchers can develop materials that emit light of a specific color upon electrical excitation.

Furthermore, the photoreactivity of the anthracene core is relevant to the field of 3D photoprinting and photomechanical materials. Certain anthracene derivatives, such as 9-methylanthracene (B110197), undergo photodimerization upon exposure to specific wavelengths of light. researchgate.net This photochemical reaction causes a significant change in molecular shape and crystal packing, leading to macroscopic effects like expansion, bending, or twisting. researchgate.net This principle can be harnessed to create light-activated actuators and photosensitive resins for high-resolution 3D printing.

Utilization as Chemosensors and Fluorescent Probes in Chemical and Biological Systems

Fluorescent chemosensors are molecules designed to signal the presence of a specific chemical species (analyte) through a change in their fluorescence properties. final.edu.trresearchgate.netmdpi.com The anthracene scaffold is an excellent platform for creating such probes because its fluorescence is highly sensitive to its local environment and to chemical reactions that alter its conjugated π-system. epa.gov Derivatives like this compound can be engineered to act as "off-on" or "on-off" fluorescent probes, where binding to an analyte or participation in a specific reaction either initiates or quenches fluorescence. ias.ac.in

One of the most well-documented applications for anthracene derivatives is the detection of singlet oxygen (¹O₂), a highly reactive oxygen species crucial in photodynamic therapy and various oxidative chemical processes. researchgate.netmdpi.com The sensing mechanism relies on a specific chemical reaction: a [4+2] cycloaddition between singlet oxygen and the 9- and 10-positions of the anthracene ring. ias.ac.in

This reaction converts the planar, aromatic anthracene into a non-aromatic 9,10-endoperoxide. ias.ac.inresearchgate.net The disruption of the extensive π-conjugation system of the anthracene core results in a dramatic change in the molecule's photophysical properties. Typically, the strong fluorescence of the anthracene derivative is quenched upon formation of the endoperoxide, providing a clear signal for the presence of singlet oxygen. ias.ac.in The rate of this reaction can be influenced by substituents on the anthracene ring. While the methyl group in related compounds like 9-methylanthracene is known to participate in this sensing reaction, the presence of the ketone in this compound would further modulate this reactivity. ias.ac.in

Table 2: Mechanism of Anthracene-Based Singlet Oxygen Sensing

| Step | Process | Result | Photophysical Consequence | Reference(s) |

| 1 | Excitation | The anthracene derivative is in its ground state. | Exhibits characteristic fluorescence. | epa.govias.ac.in |

| 2 | Reaction | Singlet oxygen (¹O₂) reacts with the anthracene core via [4+2] cycloaddition. | Formation of a 9,10-endoperoxide. | ias.ac.inresearchgate.net |

| 3 | Sensing | The aromatic π-system is disrupted. | The fluorescence of the molecule is quenched or significantly altered. | ias.ac.inmdpi.com |

Metal Ion Detection

The unique photophysical properties of the anthracene moiety make it an excellent component in fluorescent chemosensors for detecting metal ions. Derivatives of methylanthracene have been engineered to act as selective and sensitive probes for various metal ions, which is critical for environmental monitoring and biological studies.

A notable example involves the use of N-methyl-N-9-(methylanthracene)-N′-benzoylthiourea (MABT) for the detection of mercuric ions (Hg(II)). acs.org In this system, MABT forms complexes with various metal ions, which are then extracted into an organic solvent like chloroform. acs.org These complexes can be separated and identified using high-performance liquid chromatography (HPLC), allowing for precise quantification. acs.org This method demonstrates high sensitivity, with detection limits in the nanogram range and a linear response for Hg(II) from 2 to 200 ng. acs.org

Another sophisticated application involves linking an anthracene derivative to a polyamine macrocycle, designed to bind specific metal ions and signal their presence. A DNA cleavage reagent, 1-(anthracen-9-ylmethyl)-1,5,9-triazacyclododecane (Ant- researchgate.netaneN3), was designed with an anthracene unit as a photosensitizer and a researchgate.netaneN3 macrocycle as a metal-interacting component. jst.go.jpnih.govscdi-montpellier.frjst.go.jpjst.go.jp The research explored its interaction with zinc ions (Zn(II)). jst.go.jpnih.govscdi-montpellier.frjst.go.jpjst.go.jp Interestingly, the introduction of the bulky anthracene group was found to reduce the Zn(II) coordination ability of the researchgate.netaneN3 moiety. jst.go.jp Instead of forming a Zn(II) complex, the compound existed in a protonated state. jst.go.jpnih.gov This finding is crucial for the design of future reagents, as it highlights the delicate interplay between different functional parts of a molecule.

Table 1: Anthracene Derivatives in Metal Ion Detection

| Compound/System | Target Ion | Detection Method | Key Finding |

|---|---|---|---|

| N-methyl-N-9-(methylanthracene)-N′-benzoylthiourea (MABT) | Hg(II) | HPLC separation of metal complexes | Achieved detection limits in the nanogram range with a linear response from 2–200 ng. acs.org |

| 1-(anthracen-9-ylmethyl)-1,5,9-triazacyclododecane (Ant- researchgate.netaneN3) | Zn(II) | Coordination studies | The anthracene group sterically hindered the macrocycle, preventing Zn(II) chelation and leading to a protonated form instead. jst.go.jp |

Role in Redox Flow Batteries and Photopolymerization

The structural backbone of this compound is closely related to anthraquinone (B42736), a molecule of significant interest in energy storage, and to anthracene derivatives used in photopolymerization.

Redox Flow Batteries (RFBs): Aqueous organic redox flow batteries (AORFBs) are a promising technology for large-scale energy storage, and anthraquinone derivatives are key candidates for the negative electrolyte (anolyte). wiley.comrsc.orgacs.orgresearchgate.net These organic molecules offer chemical tunability and fast redox kinetics. wiley.com By modifying the anthraquinone core, researchers can fine-tune the redox potential and solubility to improve battery performance. For instance, various sulfonated and carboxylated anthraquinone derivatives have been synthesized and evaluated. acs.orgrsc.org Compounds like anthraquinone-2-sulfonic acid (AQS) and 1,8-dihydroxy-2,7-dicarboxymethyl-9,10-anthraquinone (DCDHAQ) have shown stable performance and high volumetric capacity in RFB systems. wiley.comrsc.org A cell pairing a DCDHAQ anolyte with a ferrocyanide posolyte achieved a high open-circuit voltage of 1.1 V and a very low capacity fade rate of 0.03% per day, demonstrating the viability of this molecular design. rsc.org

Photopolymerization: Anthracene derivatives are widely used in photopolymerization, a process that uses light to initiate a chain reaction to form a polymer. researchgate.net They can function as photosensitizers or as part of the photoinitiator itself. radtech2020.comrsc.orgresearchgate.net A patent describes a radical photopolymerization initiator based on a 10-hydroxy-10-naphthylmethylanthracen-9(10H)-one compound, demonstrating a direct application for a structure highly similar to this compound. google.comgoogle.com Furthermore, anthracene derivatives are effective sensitizers for both free radical and cationic curing systems, especially with UV-LED light sources. radtech2020.com They absorb longer wavelength light and transfer the energy to a photoinitiator, which then generates the reactive species to start polymerization. radtech2020.com This is particularly useful for curing pigmented or thick-film systems where light penetration is a challenge. radtech2020.com

Table 2: Applications in Energy and Polymer Science

| Application | Compound Class | Role | Performance Highlight |

|---|---|---|---|

| Redox Flow Battery | Anthraquinone Derivatives | Anolyte Material | A cell with DCDHAQ anolyte showed an open-circuit voltage of 1.1 V and a capacity fade rate of 0.03%/day. rsc.org |

| Photopolymerization | 10-hydroxy-10-naphthylmethylanthracen-9(10H)-one | Radical Photoinitiator | Patented for use as an efficient initiator for radical polymerization. google.comgoogle.com |

| Photopolymerization | General Anthracene Derivatives (e.g., DBA) | Photosensitizer | Enhance cure speed and depth in UV-LED cured cationic and free-radical systems. radtech2020.com |

Design of Photosensitizers for Chemical Transformations

A photosensitizer is a molecule that produces a chemical change in another molecule after absorbing light. The anthracene framework is a classic photosensitizer due to its favorable photophysical properties. rroij.com By attaching specific functional groups, scientists can direct the activity of the photosensitizer toward a particular target.

A prime example is the development of artificial DNA photocleaving agents. arkat-usa.org Researchers have designed and synthesized anthracene-carbohydrate hybrids and other derivatives that can be activated by long-wavelength UV light (e.g., 365 nm) to induce DNA strand scission. rroij.comarkat-usa.org In one study, simple anthracene derivatives were shown to cause single-strand breaks in supercoiled DNA upon photoirradiation, a function not observed in similar naphthalene (B1677914) derivatives, highlighting the importance of the anthracene ring system. arkat-usa.org

To enhance this activity, the anthracene photosensitizer can be linked to a DNA-interacting component. The compound 1-(anthracen-9-ylmethyl)-1,5,9-triazacyclododecane (Ant- researchgate.netaneN3) was created for this purpose. jst.go.jpnih.govjst.go.jp The design intended for the researchgate.netaneN3 moiety to bind to DNA (potentially aided by a metal ion), bringing the anthracene photosensitizer into close proximity to initiate cleavage upon light exposure. jst.go.jpjst.go.jp The resulting studies showed that Ant- researchgate.netaneN3 successfully cleaved DNA upon UV irradiation. jst.go.jpnih.gov This activity occurred even without zinc ions, as the protonated polyamine ring showed an affinity for the negatively charged DNA backbone. jst.go.jpnih.gov Such research is vital for developing photodynamic therapies, where drugs are activated by light at a specific site in the body to minimize side effects. nih.gov

Integration into Biosensor and Electrochemical Sensor Platforms

The unique electrochemical and photophysical properties of methylanthracene derivatives also allow for their integration into sophisticated sensor platforms for biological applications. These sensors combine the high specificity of biological recognition with the sensitivity of an electrochemical or optical transducer.

A novel glucose biosensor was fabricated using a specially designed polymer incorporating a methylanthracene unit: poly[(E)-6-methyl-6'-(10-methylanthracen-9-yl)-1,1'-diundecyl-[3,3'-biindolinylidene]-2,2'-dione], referred to as PIIDAnth. researchgate.netrsc.orgmetu.edu.trdntb.gov.uaodu.edu.tr This sensor was constructed by creating a composite material of the PIIDAnth polymer, single-walled carbon nanotubes (SWCNTs), and the enzyme glucose oxidase (GOx) on an electrode. rsc.org

In this platform, the SWCNTs enhance the electrochemical signal and provide a large surface area for enzyme immobilization. The PIIDAnth polymer acts as a stable and effective matrix. The GOx enzyme provides specificity by catalyzing the oxidation of glucose. The resulting electrochemical signal, measured via techniques like cyclic voltammetry, is proportional to the glucose concentration. rsc.org This integrated system demonstrated excellent performance for glucose detection, showing high sensitivity and a low detection limit. rsc.org The sensor was successfully tested for measuring glucose in commercial beverages, proving its potential for real-world applications. rsc.org

Table 3: Characteristics of a PIIDAnth-Based Glucose Biosensor

| Parameter | Value |

|---|---|

| Sensor Components | PIIDAnth Polymer, SWCNTs, Glucose Oxidase (GOx) |

| Linear Detection Range | 0.05 mM to 1.0 mM |

| Sensitivity | 61.23 μA mM⁻¹ cm⁻² |

| Limit of Detection (LOD) | 0.026 mM |

| Michaelis–Menten Constant (Kₐₚₚ) | 0.8 mM |

Data sourced from a study on a newly designed anthracene and isoindigo based polymer biosensor. rsc.org

Future Research Trajectories for 1 Methylanthracen 9 10h One Chemistry

Elucidation of Complex Reaction Mechanisms and Intermediates

A fundamental understanding of a molecule's reactivity is paramount for its effective utilization. For 1-Methylanthracen-9(10H)-one, future research must prioritize the detailed elucidation of its reaction mechanisms. The pyrolysis of related methylanthracenes has been shown to proceed through multiple parallel primary reaction pathways, including demethylation and hydrogenation, indicating a complex free-radical chemistry. umich.edu Similarly, the oxidation of 9-methylanthracene (B110197) can yield various products, including the related 10-methylene-9-anthrone, through intermediates like anthracenylmethyl cations. lookchem.com

Future investigations should focus on:

Mapping Reaction Pathways: Systematically studying the reactions of this compound under various conditions (e.g., oxidation, reduction, pyrolysis) to map out the primary and subsequent reaction pathways.

Kinetic and Thermodynamic Profiling: Performing detailed kinetic studies to determine the rate laws and activation energies for key transformations. opentextbc.ca This data, combined with thermodynamic calculations, will provide a comprehensive energy profile for its reactions, akin to the potential energy diagrams used to visualize multi-step processes. opentextbc.ca

This mechanistic insight will enable precise control over reaction outcomes, facilitating the selective synthesis of desired products.

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

While syntheses for various anthracene (B1667546) derivatives exist, dedicated and optimized routes to this compound are not extensively documented. Future research should aim to develop novel synthetic strategies that are not only high-yielding but also atom-economical and environmentally benign. Classical methods for constructing the anthracene core, such as Friedel-Crafts and Diels-Alder reactions, offer starting points for optimization. thieme-connect.de

Key areas for development include:

Metal-Catalyzed Cross-Coupling and Cyclization Reactions: Exploring modern catalytic methods, such as palladium-catalyzed cross-coupling reactions or metal-catalyzed cyclizations, to construct the tricyclic framework with high regioselectivity. thieme-connect.desmolecule.com

C-H Activation Strategies: Investigating direct C-H functionalization approaches to introduce the methyl or ketone group onto a pre-formed anthracene or anthrone (B1665570) scaffold, thereby reducing the number of synthetic steps.

Flow Chemistry and Process Optimization: Implementing continuous flow technologies to improve reaction efficiency, safety, and scalability. This can allow for better control over reaction parameters and potentially access reaction pathways not feasible under batch conditions.

The table below outlines potential synthetic approaches that could be explored and optimized for this compound.

| Synthetic Strategy | Potential Precursors | Key Transformation | Advantages |

| Friedel-Crafts Cyclization | Substituted benzene (B151609) and phthalic anhydride (B1165640) derivatives | Acid-catalyzed intramolecular acylation | Well-established, access to various substitution patterns. thieme-connect.de |

| Diels-Alder Reaction | Substituted diene and dienophile | [4+2] cycloaddition followed by aromatization | Convergent, excellent for ring construction. thieme-connect.desmolecule.com |

| Palladium-Catalyzed Coupling | Halogenated precursors and organometallic reagents | Sequential bond formation to build the ring system | High efficiency and functional group tolerance. smolecule.com |

| Reductive Methylation | Anthraquinone (B42736) or hydroxyanthracene derivatives | Introduction of methyl group and reduction | Direct functionalization of common starting materials. google.com |

Design and Synthesis of Advanced Functional Derivatives for Specific Applications

The true potential of this compound may lie in its use as a scaffold for creating advanced functional molecules. The anthracene framework is a privileged structure in medicinal chemistry and materials science. smolecule.comnih.gov For instance, novel derivatives of 9-methylanthracene have been synthesized and evaluated as p53 activators for potential use in cancer therapy. nih.gov

Future work should concentrate on:

Medicinal Chemistry: Designing and synthesizing derivatives with tailored substitutions to interact with specific biological targets. The ability of related polycyclic aromatic compounds to interact with biological molecules makes them interesting for drug discovery. smolecule.com For example, derivatives of 1,8-dihydroxy-3-methylanthracen-9(10H)-one have been investigated for their biological activities. cymitquimica.comsielc.com

Functional Dyes and Pigments: Introducing auxochromic and chromophoric groups to the core structure to develop novel colorants. Related anthracenone (B14071504) structures are noted for their deep colors and potential use as dyes. cymitquimica.com

Chemosensors: Incorporating recognition moieties that can selectively bind to specific analytes (e.g., metal ions, anions, biomolecules), leading to a detectable change in the molecule's photophysical properties.

The synthesis of these derivatives will leverage the mechanistic understanding and synthetic methodologies developed in the preceding research areas.

Exploration of New Applications in Emerging Fields of Chemistry and Materials Science

The unique electronic and photophysical properties of the anthracene core suggest that this compound and its derivatives could find applications in cutting-edge technologies. smolecule.com The parent compound, 1-methylanthracene (B1217907), is already considered a candidate for organic light-emitting diodes (OLEDs) due to its fluorescence and phosphorescence. smolecule.com

Promising areas for exploration include:

Organic Electronics: Investigating the semiconductor properties of this compound derivatives for use in organic field-effect transistors (OFETs) and photovoltaics (OPVs).

Photocatalysis: Harnessing the molecule's ability to absorb light to drive chemical reactions, potentially for organic synthesis or environmental remediation.

Electrochemical Sensing: Developing polymers based on this compound for use in electrochemical biosensors, as has been demonstrated with other novel anthracene-based polymers. rsc.org

Energy Storage: Exploring the redox properties of the anthrone system for potential use as an organic electrode material in rechargeable batteries.

These explorations will require interdisciplinary collaboration between synthetic chemists, materials scientists, and physicists to fully characterize and implement these materials in functional devices.

Integration of Advanced Computational and Experimental Methodologies for Predictive Modeling

The synergy between computational and experimental chemistry offers a powerful paradigm for accelerating discovery. Future research on this compound should fully embrace this integrated approach. Quantum chemical methods like Density Functional Theory (DFT) are invaluable for predicting molecular properties. mdpi.comtandfonline.com

Key integration strategies include:

Predictive Modeling of Reactivity: Using computational methods to model reaction pathways, calculate activation barriers, and predict the stability of intermediates, thereby guiding experimental efforts to optimize reaction conditions. researchgate.net

In Silico Design of Functional Molecules: Employing molecular docking and dynamics simulations to design derivatives with high affinity for specific biological targets or to predict the solid-state packing and electronic properties of new materials. tandfonline.comresearchgate.netsemanticscholar.org

Spectroscopic Characterization: Combining experimental spectroscopic data (e.g., NMR, IR, UV-Vis) with theoretical calculations to achieve a more accurate and complete assignment of spectral features and to understand the electronic structure of the molecule and its derivatives. mdpi.comtandfonline.com

The table below summarizes the types of computational methods and their potential applications in the study of this compound.

| Computational Method | Application | Predicted Properties |

| Density Functional Theory (DFT) | Elucidate electronic structure and reactivity | Molecular orbitals (HOMO/LUMO), electrostatic potential, vibrational frequencies, reaction energies. mdpi.comtandfonline.com |

| Time-Dependent DFT (TD-DFT) | Predict spectroscopic properties | UV-Vis absorption spectra, electronic transitions. mdpi.com |

| Molecular Dynamics (MD) Simulations | Simulate interactions with biological targets or in condensed phases | Binding affinities, conformational changes, solvent effects. semanticscholar.org |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analyze chemical bonding | Nature and strength of intermolecular interactions. researchgate.net |

By leveraging these predictive tools, researchers can screen potential candidates and prioritize synthetic targets, making the discovery and development process more efficient and targeted.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-Methylanthracen-9(10H)-one and its derivatives?

- Methodological Answer : A one-pot synthesis using lithium diisopropylamide (LDA) in tetrahydrofuran (THF) is effective for introducing aryl or heteroaryl groups at the 10-position. For example, 9-amino-10-(naphth-1-yl)anthracene derivatives can be synthesized by reacting 2-arylmethylbenzonitriles with bromoarenes in LDA/THF, followed by quenching with ammonium chloride . Key steps include:

- Reagent Ratios : LDA (2.2 equiv), THF (dry), −78°C to room temperature.

- Characterization : NMR (e.g., δ 4.10 ppm for methoxy groups in DMSO-) and IR spectroscopy to confirm functional groups .

Q. How can spectroscopic techniques distinguish this compound from structurally similar anthracenones?

- Methodological Answer :

- 1H NMR : Methyl groups at the 1-position show sharp singlets (δ 2.3–2.5 ppm), while aromatic protons exhibit splitting patterns dependent on substitution (e.g., δ 7.0–8.3 ppm for anthracene backbone) .

- UV-Vis : Anthracenone derivatives absorb strongly at 250–400 nm due to π→π* transitions; methyl substitution causes red shifts (~10–15 nm) compared to unsubstituted analogs .

- IR : C=O stretches appear at ~1670–1690 cm⁻¹, while methyl C-H vibrations occur at ~2850–2960 cm⁻¹ .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Steric Effects : Bulky substituents at the 10-position (e.g., 3,4-dimethoxyphenyl) reduce yields in Suzuki-Miyaura couplings due to hindered access to the catalytic site.

- Electronic Effects : Electron-withdrawing groups (e.g., nitro) deactivate the anthracenone core, requiring harsher conditions (e.g., Pd(PPh), 100°C).

- Optimization Table :

| Substituent | Reaction Yield (%) | Conditions |

|---|---|---|

| 4-MeO-Ph | 72 | Pd(OAc), 80°C |

| 3-NO-Ph | 43 | Pd(PPh), 100°C |

| Data adapted from derivatives in . |

Q. What challenges arise in crystallographic refinement of this compound derivatives, and how are they resolved?

- Methodological Answer :

- Challenges : Twinned crystals or poor diffraction (common with methyl-substituted polyaromatics) complicate structure determination.

- Solutions : Use the SHELX suite (e.g., SHELXL-93) for refinement. For example, 10-(4-methylbenzylidene)anthracen-9(10H)-one was resolved using Mo-Kα radiation ( Å) and full-matrix least-squares refinement .

- Key Parameters :

- : < 0.05 for high-quality data.

- Displacement parameters: Anisotropic refinement for non-H atoms .

Q. How do contradictory NMR and X-ray data for methyl-substituted anthracenones inform structural reassessment?

- Methodological Answer :

- Case Study : A 10-aryl derivative showed conflicting NOE (nuclear Overhauser effect) and X-ray data due to dynamic disorder in solution.

- Resolution : Combine DFT calculations (e.g., B3LYP/6-31G*) with variable-temperature NMR to probe conformational flexibility. Crystallography remains the gold standard for static structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.